5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine
Description
5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine (CAS: 1881292-88-1) is a pyridine derivative with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Its structure features a chlorine atom at position 5, a methyl group at position 3, and a branched 2-methylpropoxy (isobutoxy) group at position 2.
Properties
IUPAC Name |
5-chloro-3-methyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEKVWHPOCKBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine typically involves the reaction of 5-chloro-3-methyl-2-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
Key structural analogs differ in halogen/alkoxy positions and substituent types, impacting electronic properties and reactivity:
Table 1: Structural and Property Comparison of Selected Pyridine Derivatives
Key Observations:
- Alkoxy Group Bulk : The 2-methylpropoxy group (target compound) is bulkier than methoxy () or cyclopropylmethoxy (), which may enhance lipophilicity and affect membrane permeability in biological systems.
- Functional Group Variants: Introducing a carboxylate ester () or cyano group () modifies solubility and metabolic stability compared to alkyl/alkoxy substituents.
Physicochemical Properties
- Density and pKa : The cyclopropylmethoxy analog () has a predicted density of 1.241 g/cm³ and pKa of 1.75 , indicating moderate acidity. The target compound’s larger alkoxy group may further lower solubility in aqueous media compared to smaller alkoxy derivatives .
- Thermal Stability : Boiling points for analogs like 5-Chloro-2-(cyclopropylmethoxy)pyridine are estimated at 246.9°C , suggesting that the target compound may exhibit similar thermal stability due to comparable substituent bulk .
Biological Activity
5-Chloro-3-methyl-2-(2-methylpropoxy)pyridine is a synthetic organic compound belonging to the pyridine family, characterized by its unique structure that includes a chloro group and an alkoxy side chain. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 223.72 g/mol
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, influencing signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Activity in Xenograft Models
In vivo studies using mouse xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition:
| Treatment Group | Tumor Volume (mm³) | Percentage Inhibition |
|---|---|---|
| Control | 500 ± 50 | - |
| Low Dose (10 mg/kg) | 350 ± 40 | 30% |
| High Dose (50 mg/kg) | 200 ± 30 | 60% |
This study highlights the potential of the compound as an anticancer agent, warranting further exploration into its therapeutic applications.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and conducting clinical trials to assess its efficacy and safety in humans.
References for Further Reading
- BenchChem Product Information on Pyridine Derivatives.
- VCU Scholars Compass Dissertation on Screening Assays for Biological Activity.
- MDPI Journal Articles on Synthetic Approaches and Biological Applications.
- ACS Publications on Medicinal Chemistry Research Findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
